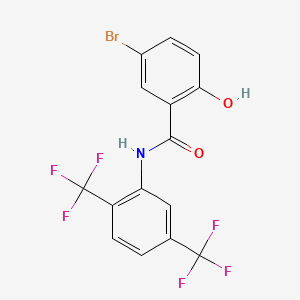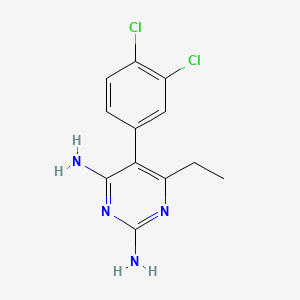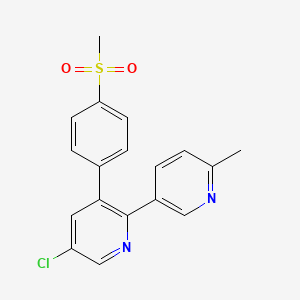
EX-527 S-énantiomère
Vue d'ensemble
Description
(S)-selisistat is a 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide that has S configuration It is the active enantiomer. It has a role as a Sir1 inhibitor. It is an enantiomer of a (R)-selisistat.
Applications De Recherche Scientifique
Inhibition des sirtuines
EX-527 S-énantiomère est connu pour inhiber les sirtuines en exploitant leur mécanisme unique de désacétylation dépendant du NAD± . Les sirtuines sont des désacétylases protéiques qui régulent le métabolisme et les réponses au stress. Elles sont considérées comme des cibles médicamenteuses attrayantes, mais les inhibiteurs sélectifs sont rares, et leurs mécanismes sont en grande partie inconnus .
Régulation du métabolisme
Les sirtuines, qui sont inhibées par this compound, jouent un rôle crucial dans la régulation du métabolisme . En inhibant ces enzymes, this compound pourrait potentiellement être utilisé pour manipuler les processus métaboliques dans l'organisme.
Gestion de la réponse au stress
Les sirtuines régulent également les réponses au stress . Par conséquent, this compound pourrait potentiellement être utilisé dans la recherche liée à la gestion du stress et aux conditions de santé associées.
Vieillissement et maladies liées au vieillissement
Les sirtuines ont été impliquées dans les processus de vieillissement et les maladies liées au vieillissement . L'inhibition des sirtuines par this compound pourrait fournir des informations précieuses sur le rôle de ces enzymes dans le vieillissement et pourrait potentiellement conduire au développement de traitements pour les maladies liées au vieillissement.
Stabilité chromosomique et transcription
Les isoformes nucléaires Sirt1, 6 et 7 régulent les substrats impliqués dans la stabilité chromosomique et la transcription . En inhibant ces enzymes, this compound pourrait potentiellement être utilisé dans la recherche liée à la stabilité génétique et à l'expression des gènes.
Régulation des enzymes métaboliques
Les sirtuines mitochondriales Sirt3, 4 et 5 régulent les enzymes métaboliques et les mécanismes de réponse au stress . L'inhibition de ces enzymes par this compound pourrait potentiellement être utilisée dans la recherche liée à la fonction mitochondriale et au métabolisme énergétique.
Mécanisme D'action
Target of Action
The primary target of EX-527 S-enantiomer, also known as (S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, (S)-selisistat, or (1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, is SIRT1 , a member of the sirtuin family of proteins . Sirtuins are protein deacetylases that regulate metabolism and stress responses .
Mode of Action
EX-527 S-enantiomer inhibits SIRT1 in a NAD±dependent manner . The compound binds to SIRT1, occupying the nicotinamide site and a neighboring pocket, and interacts with the ribose of NAD+ or the coproduct 2’-O-acetyl-ADP ribose . This interaction stabilizes the closed enzyme conformation, preventing product release .
Biochemical Pathways
The inhibition of SIRT1 by EX-527 S-enantiomer affects various cellular processes, such as metabolism and stress responses . The nuclear isoforms Sirt1, 6, and 7 regulate substrates involved in chromosome stability and transcription . Mitochondrial Sirt3, 4, and 5 regulate metabolic enzymes and stress response mechanisms .
Pharmacokinetics
The compound’s interaction with its target sirt1 is known to be nad±dependent .
Result of Action
The result of EX-527 S-enantiomer’s action is the inhibition of SIRT1’s enzymatic activity . This inhibition can have various effects on cellular processes, including metabolism and stress responses .
Action Environment
The action of EX-527 S-enantiomer is influenced by the presence of NAD+, which is essential for the compound’s binding to SIRT1 . .
Analyse Biochimique
Biochemical Properties
EX-527 S-enantiomer interacts with Sirtuins, a family of protein deacetylases that regulate metabolism and stress responses . The compound potently inhibits Sirt1 and moderately inhibits Sirt3 . The inhibition requires NAD+, alone or together with acetylpeptide .
Cellular Effects
EX-527 S-enantiomer has significant effects on various cellular processes. It regulates substrates involved in chromosome stability and transcription, and it also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of EX-527 S-enantiomer involves the formation of a trimeric Sirtuin complex with a NAD±derived coproduct . The compound occupies the nicotinamide site and a neighboring pocket and contacts the ribose of NAD+ or of the coproduct 2’-O-acetyl-ADP ribose .
Temporal Effects in Laboratory Settings
It is known that the compound stabilizes the closed enzyme conformation, preventing product release .
Metabolic Pathways
EX-527 S-enantiomer is involved in the metabolic pathways regulated by Sirtuins. These pathways involve various enzymes and cofactors .
Propriétés
IUPAC Name |
(1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,9,16H,1-3H2,(H2,15,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZYTVDVLBBXDL-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848193-68-0 | |
| Record name | Selisistat, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848193680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SELISISTAT, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUD9R3TJV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B1671751.png)











